3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyridazine
Description
3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3- and 6-positions with a 3-methylpyrazole group and a propane-1-sulfonylpiperazine moiety, respectively. Its molecular formula is C₁₈H₂₄N₆O₂S, with a molecular weight of 388.49 g/mol. The propane-1-sulfonyl group on the piperazine ring introduces strong electron-withdrawing properties, which may enhance binding interactions in biological systems or influence crystallographic packing . This compound is structurally related to kinase inhibitors and other bioactive molecules, where pyridazine and pyrazole moieties are common pharmacophores .
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-(4-propylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-3-12-24(22,23)20-10-8-19(9-11-20)14-4-5-15(17-16-14)21-7-6-13(2)18-21/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPSHUWYMWSOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the piperazine and pyridazine rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
The structural and functional attributes of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyridazine can be compared to analogs with variations in substituents or core heterocycles. Below is a detailed analysis:
Substituent Variations on the Piperazine Ring
Key Findings :
- Solubility : The sulfonyl group improves aqueous solubility relative to the chlorophenyl variant, which may favor pharmacokinetic properties .
Core Heterocycle Modifications
Key Findings :
- Planarity vs. Flexibility: The pyridazine core in the target compound allows greater rotational freedom compared to pyridazinone derivatives, which may influence binding kinetics .
- Hydrogen Bonding: Unlike the aniline-substituted analog (N-phenyl derivative), the propane-1-sulfonyl group in the target compound lacks direct H-bond donor capacity but retains acceptor capability via sulfonyl oxygen atoms .
Pharmacological and Crystallographic Insights
- Kinase Inhibition Potential: Pyridazine derivatives with sulfonylpiperazine groups (e.g., the target compound) are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets and engage in polar interactions .
- Crystallographic Stability : Compounds like 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exhibit planar molecular geometries stabilized by intramolecular H-bonding, a feature likely shared by the target compound .
Biological Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyridazine is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.41 g/mol. The structure comprises a pyridazine core linked to a pyrazole moiety and a piperazine group, which may contribute to its biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds with similar structures effectively inhibited various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, suggesting a synergistic mechanism that warrants further investigation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented, with certain compounds demonstrating the ability to inhibit pro-inflammatory cytokines. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Properties
Several studies have reported the antimicrobial activity of pyrazole derivatives against various pathogens. For instance, specific derivatives showed efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents on the piperazine moiety can significantly influence potency and selectivity. For example, the introduction of halogen substituents has been associated with increased antitumor activity .
Study 1: Anticancer Efficacy
In a recent study, this compound was evaluated for its anticancer efficacy in vitro. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in MCF-7 cells, with an IC50 value comparable to established chemotherapeutics .
Study 2: Synergistic Effects with Doxorubicin
A combination therapy study highlighted the synergistic effects of this compound when used alongside doxorubicin in MDA-MB-231 cells. The combination index method revealed enhanced cytotoxicity compared to either agent alone, suggesting that this compound could serve as an effective adjunct in breast cancer treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
